Ethylmorphine hydrochloride dihydrate
Description
Structure
3D Structure of Parent
Properties
CAS No. |
6746-59-4 |
|---|---|
Molecular Formula |
C19H28ClNO5 |
Molecular Weight |
385.9 g/mol |
IUPAC Name |
(4R,4aR,7S,7aR,12bS)-9-ethoxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ol;dihydrate;hydrochloride |
InChI |
InChI=1S/C19H23NO3.ClH.2H2O/c1-3-22-15-7-4-11-10-13-12-5-6-14(21)18-19(12,8-9-20(13)2)16(11)17(15)23-18;;;/h4-7,12-14,18,21H,3,8-10H2,1-2H3;1H;2*1H2/t12-,13+,14-,18-,19-;;;/m0.../s1 |
InChI Key |
FKEDUFRSQFFLHR-VSYPDCRNSA-N |
Isomeric SMILES |
CCOC1=C2C3=C(C[C@@H]4[C@H]5[C@]3(CCN4C)[C@@H](O2)[C@H](C=C5)O)C=C1.O.O.Cl |
Canonical SMILES |
CCOC1=C2C3=C(CC4C5C3(CCN4C)C(O2)C(C=C5)O)C=C1.O.O.Cl |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Ethylmorphine and Its Analogs
Contemporary Approaches in Organic Synthesis
The synthesis of complex molecules like ethylmorphine, a derivative of morphine, has been significantly advanced by modern organic chemistry. Traditional synthetic methods are often lengthy and can generate substantial waste. In contrast, contemporary approaches prioritize elegance and efficiency, aiming for higher yields with fewer steps and greater control over the molecular architecture.
Chemo-enzymatic Synthesis Routes
The convergence of chemical and enzymatic transformations, known as chemo-enzymatic synthesis, offers a powerful toolkit for the construction of intricate molecules. researchgate.net Enzymes, as highly specific catalysts, can perform reactions with remarkable regio- and stereoselectivity under mild conditions, often outperforming traditional chemical catalysts. researchgate.net
In the context of ethylmorphine synthesis, which traditionally involves the ethylation of morphine's phenolic hydroxyl group, enzymes could potentially be employed to achieve this transformation with high precision. While specific enzymatic ethylation of morphine to ethylmorphine is not yet widely documented in publicly available research, the principle has been demonstrated with other alkaloids and functional groups. For instance, enzymatic O-methylation is a known biological process, and similar enzymatic mechanisms could be explored for ethylation.
Table 1: Potential Chemo-enzymatic Steps in Ethylmorphine Synthesis
| Step | Reactant | Enzyme Class (Hypothetical) | Product | Potential Advantages |
| Ethylation | Morphine | O-ethyltransferase | Ethylmorphine | High selectivity for the phenolic hydroxyl group, mild reaction conditions, reduced byproducts. |
Research in this area is focused on identifying or engineering enzymes with the desired activity and substrate specificity for morphine and its analogs. The use of whole-cell biocatalysts or isolated enzymes could pave the way for more sustainable and efficient production routes. researchgate.net
Stereoselective Synthesis Strategies
The core structure of ethylmorphine contains multiple chiral centers, making stereocontrol a critical aspect of its synthesis. Stereoselective synthesis aims to produce a specific stereoisomer of a molecule, which is crucial in pharmaceuticals as different stereoisomers can have vastly different biological activities.
While ethylmorphine is typically synthesized from naturally occurring morphine, which is itself enantiomerically pure, the principles of stereoselective synthesis are paramount in the total synthesis of morphine and its analogs from simpler achiral starting materials. These strategies often involve the use of chiral catalysts, auxiliaries, or reagents to control the formation of stereocenters.
Key stereoselective reactions that have been employed in the synthesis of the morphinan (B1239233) skeleton include:
Asymmetric Diels-Alder reactions: To construct the core carbocyclic framework with defined stereochemistry.
Enantioselective alkylations and reductions: To set key stereocenters during the elaboration of the molecular structure.
Directed hydrogenations: Utilizing directing groups to control the stereochemical outcome of double bond reductions.
These strategies, while complex, offer the potential to synthesize not only ethylmorphine but also novel analogs with potentially improved therapeutic properties. The precise control over stereochemistry allows for the exploration of the structure-activity relationship of these opioid compounds.
Green Chemistry Principles in Ethylmorphine Synthesis
The pharmaceutical industry is increasingly embracing the principles of green chemistry to minimize its environmental footprint. nih.gov This involves the design of chemical processes that reduce or eliminate the use and generation of hazardous substances. nih.gov The synthesis of ethylmorphine is an area where the application of green chemistry can have a significant impact.
Solvent-Free Reaction Conditions
A major contributor to waste in chemical synthesis is the use of organic solvents. Solvent-free, or solid-state, reactions offer a significant environmental advantage by eliminating solvent waste and often leading to simpler work-up procedures.
For the ethylation of morphine to produce ethylmorphine, a solvent-free approach could involve the intimate mixing of morphine with an ethylating agent in the presence of a solid base. The reaction could be driven by mechanical energy (mechanochemistry) or heat.
Table 2: Comparison of Conventional vs. Solvent-Free Ethylation (Hypothetical)
| Parameter | Conventional Method | Solvent-Free Method |
| Solvent | Organic solvent (e.g., DMF, Acetone) | None |
| Reaction Time | Several hours | Potentially shorter |
| Work-up | Extraction, distillation | Direct isolation |
| Waste | Solvent waste | Minimal |
While specific research on solvent-free synthesis of ethylmorphine is limited, the general applicability of this technique to a wide range of organic reactions suggests its potential for future development in this area.
Microwave-Assisted Synthetic Protocols
Microwave-assisted organic synthesis (MAOS) utilizes microwave irradiation to rapidly and efficiently heat reaction mixtures. researchgate.net This can lead to dramatic reductions in reaction times, increased yields, and often cleaner reactions compared to conventional heating methods. researchgate.net
The ethylation of morphine could be significantly accelerated using microwave heating. The polar nature of the reactants and the potential for ionic intermediates would allow for efficient absorption of microwave energy, leading to rapid heating and reaction.
Table 3: Hypothetical Microwave-Assisted Ethylation of Morphine
| Parameter | Conventional Heating | Microwave Irradiation |
| Reaction Time | Hours | Minutes |
| Temperature | Higher bulk temperature | Localized superheating |
| Yield | Variable | Often higher |
| Side Reactions | More prevalent | Often reduced |
The use of microwave technology aligns with the principles of green chemistry by reducing energy consumption and reaction times. researchgate.net
Ultrasound-Assisted Chemical Transformations
Ultrasound-assisted synthesis, or sonochemistry, utilizes the energy of ultrasonic waves to induce chemical reactions. The phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—creates localized hot spots with extremely high temperatures and pressures, accelerating chemical transformations.
In the synthesis of ethylmorphine, ultrasound could be employed to enhance the rate of the ethylation reaction. The intense mixing and energy transfer provided by cavitation can overcome mass transfer limitations and increase the reactivity of the reagents. This technique has been shown to be effective in various organic reactions, including alkylations.
Table 4: Potential Effects of Ultrasound on Ethylmorphine Synthesis
| Aspect | Without Ultrasound | With Ultrasound |
| Reaction Rate | Slower | Accelerated |
| Initiation | May require higher temperatures | Can occur at lower temperatures |
| Product Purity | May be lower due to side reactions | Potentially higher |
| Energy Input | Conventional heating | Acoustic energy |
The application of ultrasound offers a promising avenue for improving the efficiency and environmental profile of ethylmorphine synthesis, particularly in heterogeneous reaction systems.
Catalyst-Assisted Green Synthesis
The traditional synthesis of ethylmorphine from morphine involves the Williamson ether synthesis, typically using ethyl iodide in the presence of a strong base. While effective, this method often employs stoichiometric amounts of reagents and utilizes solvents that are not environmentally benign, leading to significant waste generation. Green chemistry principles aim to mitigate this environmental impact by designing more efficient and sustainable chemical processes. mdpi.com In the context of ethylmorphine synthesis, this involves the exploration of catalytic methods that increase reaction efficiency, reduce waste, and utilize safer materials.
Modern synthetic strategies for morphine alkaloids are increasingly incorporating transition metal catalysis and biocatalysis to improve sustainability. mdpi.comnih.gov While specific literature on the green catalytic ethylation of morphine is limited, advancements in related alkaloid chemistry offer a blueprint for greener synthetic routes to ethylmorphine.
Transition Metal Catalysis: Palladium and rhodium-based catalysts have demonstrated remarkable efficiency in modifying the morphine scaffold. nih.govresearchgate.net For instance, palladium-catalyzed cross-coupling reactions are used to create new derivatives at various positions on the morphine ring structure. nih.gov Rhodium complexes have been employed for the highly efficient isomerization of codeine and morphine into hydrocodone and hydromorphone, respectively, using water as a green solvent. researchgate.netrsc.org These reactions can often be performed under mild conditions, with high atom economy and allow for easy separation and recycling of the catalyst. Applying similar principles, a potential green approach to ethylmorphine could involve a transition metal-catalyzed O-ethylation of morphine that avoids the use of harsh bases and hazardous alkylating agents.
Biocatalysis: The use of enzymes as catalysts (biocatalysis) represents a significant advancement in green pharmaceutical synthesis. nih.gov Biocatalytic routes are attractive alternatives to traditional chemical processes as they often exhibit high selectivity, operate under mild conditions (neutral pH, ambient temperature), and utilize non-toxic, renewable resources, thereby minimizing toxic waste. mdpi.comnih.gov While a specific enzyme for the direct ethylation of morphine to ethylmorphine has not been prominently reported, the broader field of biotechnology is actively engineering enzymes for novel transformations on opiate molecules. nih.gov This includes the use of recombinant Escherichia coli to perform biotransformations of morphine and codeine. nih.gov Future research may yield an engineered enzyme capable of catalyzing this specific ethylation, which would represent a significant step towards a truly green synthesis.
The table below summarizes potential catalyst-assisted green synthesis approaches applicable to ethylmorphine and related alkaloids.
| Catalyst Type | Example Catalyst System | Reaction Type | Potential Green Advantage |
| Transition Metal | Rhodium complex with PTA ligand | Isomerization | High efficiency in water, easy product isolation. researchgate.netrsc.org |
| Transition Metal | Palladium acetate (B1210297) with phosphine (B1218219) ligands | Cross-coupling | Synthesis of derivatives under mild conditions. nih.gov |
| Biocatalyst | Engineered enzymes (e.g., from E. coli) | O-alkylation | High selectivity, mild reaction conditions, reduced waste. nih.gov |
| Iron-based Catalyst | FeIII-TAML complex | N-demethylation | Use of benign oxidant (H₂O₂), biomimetic pathway. rsc.orgresearchgate.net |
Synthesis of Deuterated or Labeled Analogs for Research Applications
Isotopically labeled compounds are indispensable tools in pharmaceutical research, particularly for understanding the absorption, distribution, metabolism, and excretion (ADME) of a drug. chemicalsknowledgehub.comnih.gov The synthesis of ethylmorphine analogs incorporating stable isotopes like deuterium (B1214612) (²H or D) or carbon-13 (¹³C) allows researchers to trace the molecule's fate in biological systems without altering its fundamental chemical and pharmacological properties. nih.govontosight.ai
Applications of Labeled Analogs: The primary application for labeled ethylmorphine is in pharmacokinetic studies. ontosight.ai By using mass spectrometry, researchers can distinguish the labeled drug and its metabolites from endogenous compounds, enabling precise quantification in biological matrices like plasma and urine. chemicalsknowledgehub.comontosight.ai This is crucial for determining metabolic pathways, identifying metabolites like norethylmorphine (B1237711), and understanding inter-individual metabolic variations. nih.govnih.gov Labeled analogs, such as deuterium-labeled morphine (morphine-d₃), also serve as ideal internal standards for quantitative analytical methods, improving the accuracy and reproducibility of measurements. ontosight.ai
Furthermore, strategic placement of deuterium atoms can influence the rate of metabolic processes. The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can slow down metabolic reactions that involve the cleavage of this bond (a phenomenon known as the kinetic isotope effect). nih.gov For instance, deuterating the N-methyl group of morphine was found to reduce its rate of N-demethylation. nih.gov A similar strategy applied to ethylmorphine could be used to investigate the metabolic contribution of specific pathways.
Synthetic Strategies: The synthesis of labeled ethylmorphine typically involves introducing the isotope in the final steps of a synthetic sequence to maximize efficiency. chemicalsknowledgehub.com This can be achieved by using commercially available labeled starting materials or reagents.
Labeling the N-methyl group: A common strategy for labeling molecules like morphine or codeine involves the N-alkylation of the corresponding nor-compound (which lacks the methyl group) with a labeled reagent. mdpi.com For ethylmorphine, one could synthesize nor-ethylmorphine and then introduce a deuterated methyl group using deuterated methyl iodide (CD₃I).
Labeling the ethyl group: To label the ethyl group, one could start with morphine and perform the O-alkylation using isotopically labeled ethyl iodide (e.g., CH₃CD₂I or ¹³CH₃CH₂I).
Labeling the core structure: Incorporating isotopes into the morphinan backbone is more complex and often requires starting the synthesis from simpler, labeled precursors. However, this ensures the label is in a metabolically stable position. chemicalsknowledgehub.com
The following table outlines potential strategies for the synthesis of labeled ethylmorphine analogs.
| Labeled Analog | Labeling Position | Precursor | Labeled Reagent | Primary Research Application |
| Ethylmorphine-d₃ | N-methyl group (N-CD₃) | Nor-ethylmorphine | Deuterated methyl iodide (CD₃I) | ADME studies, internal standard, investigating N-demethylation. ontosight.ainih.gov |
| Ethylmorphine-d₅ | Ethyl group (O-C₂D₅) | Morphine | Deuterated ethyl iodide (C₂D₅I) | Investigating O-deethylation metabolism. |
| Ethylmorphine-¹³C₂ | Ethyl group (O-¹³C₂H₅) | Morphine | Carbon-13 labeled ethyl iodide (¹³C₂H₅I) | ADME studies, quantification by mass spectrometry. mdpi.comresearchgate.net |
| Ethylmorphine-d₁ | Aromatic ring | Labeled Morphine precursor | N/A | Metabolic stability studies. |
Solid State Chemistry and Crystallography of Ethylmorphine Hydrochloride Dihydrate
Crystal Structure Determination and Analysis
The precise spatial arrangement of atoms within ethylmorphine hydrochloride dihydrate has been elucidated through rigorous crystallographic methods. These studies provide foundational data on its molecular geometry and packing in the solid state.
Single Crystal X-ray Diffraction Studies of the Dihydrate Form
For the analysis, single crystals of this compound were prepared by solvent evaporation from 2-propanol. nih.gov The diffraction data was collected on an Oxford Diffraction Gemini-R Ultra diffractometer, which allowed for the precise mapping of electron density and subsequent determination of atomic positions. nih.gov This experimental approach is fundamental to understanding the solid-state chemistry of the compound. mdpi.com
| Parameter | Value |
|---|---|
| Empirical Formula | C19H28ClNO5 |
| Formula Weight | 385.88 g/mol |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| Unit Cell Dimensions | a = 7.3504(2) Å b = 12.8524(5) Å c = 16.0372(5) Å |
| Volume | 1515.04(9) ų |
| Z (Formula units/unit cell) | 4 |
| Radiation | Cu Kα (λ = 1.5418 Å) |
Identification of Space Group Symmetries (e.g., Orthorhombic P212121)
A key finding from the crystallographic analysis is that this compound crystallizes in the orthorhombic space group P2₁2₁2₁. nih.govresearchgate.netfigshare.com This space group classification is significant as it describes the internal symmetry of the crystal lattice. The designation P2₁2₁2₁ indicates a primitive unit cell with three mutually perpendicular two-fold screw axes. ucl.ac.ukucl.ac.uk
Notably, this space group is consistently observed across a range of related morphinane structures, including various hydrates and salts of morphine and codeine. researchgate.netnih.govresearchgate.netfigshare.comacs.orgnih.gov This consistent crystallization behavior suggests that the rigid morphinan (B1239233) molecular skeleton strongly influences, or "templates," the resulting crystal packing, limiting the possible symmetry elements. researchgate.net The asymmetric unit of the this compound crystal contains one formula unit. researchgate.netnih.gov
Elucidation of Molecular Conformation and Packing Arrangements
The molecular conformation of ethylmorphine in the dihydrate salt is largely defined by its rigid skeleton, which consists of five fused rings. researchgate.netnih.gov This core structure is geometrically very similar to that of related opioids like morphine and codeine. researchgate.net The primary conformational features are consistent across these molecules, with minor variations arising from the different substituents on the phenyl ring—in this case, an ethoxy group. researchgate.netnih.gov
Hydrate (B1144303) Formation Mechanisms and Stability
Influence of Water Molecules on Crystal Lattice and Hydrogen Bonding Networks
The incorporation of two water molecules per formula unit is a critical factor in the stabilization of the crystalline structure. researchgate.netnih.gov These water molecules act as essential bridges, forming an extensive and robust hydrogen-bonding network. researchgate.netresearchgate.netfigshare.comnih.gov The formation of a hydrate leads to a hydrogen bond network with a higher dimensionality compared to anhydrous forms. researchgate.netnih.govacs.org Specifically, the inclusion of water molecules facilitates a change from a one-dimensional (1D) hydrogen-bond network in anhydrous morphinane hydrochlorides to a three-dimensional (3D) network in the hydrates. researchgate.net
This increase in dimensionality is a primary reason for the high stability of the hydrochloride hydrates. researchgate.net In the dihydrate structure of ethylmorphine hydrochloride, the water molecules are strategically positioned. One water molecule forms a hydrogen bond to the chloride ion (Ow1−H···Cl), while the second water molecule creates a link between the chloride ion and the ethylmorphine cation. researchgate.net This intricate network of hydrogen bonds, mediated by water, stabilizes the crystal lattice. researchgate.net
Role of Chloride Counterion in Molecular Aggregation
The chloride (Cl⁻) counterion plays a crucial and active role in the molecular aggregation within the crystal structure. researchgate.netresearchgate.netfigshare.comnih.gov Rather than being a simple charge-balancing species, the chloride ion serves as a key node in the hydrogen-bonding network. researchgate.net
As established in studies of this compound and related compounds, the chloride ion is a primary acceptor for hydrogen bonds from both the protonated nitrogen atom of the ethylmorphine molecule and the incorporated water molecules. researchgate.netnih.gov In the dihydrate form, the water molecules effectively bridge the chloride ion and the organic cation. researchgate.net This arrangement, where water molecules connect to the chloride ion, which in turn links different components of the structure, is fundamental to the cohesion and aggregation of the molecules in the solid state. researchgate.net
Thermodynamic Stability Analysis of Hydrate-Anhydrate Phase Transformations
The thermodynamic stability of this compound and its relationship with its anhydrous form is a critical aspect of its solid-state chemistry. The transformation between the hydrated and anhydrous states is governed by thermodynamic principles, primarily enthalpy and entropy. Experimental techniques such as differential scanning calorimetry (DSC) and isothermal calorimetry have been employed to quantify the heat changes associated with these phase transformations. acs.org
Studies on a series of morphinane compounds, including ethylmorphine hydrochloride, have shown that the hydrate forms are enthalpically stabilized. nih.gov The heat of the hydrate to anhydrate phase transformation indicates an enthalpic stabilization of the hydrate ranging from 5.7 to 25.6 kJ mol⁻¹ relative to the most stable anhydrous form. acs.orgnih.govfigshare.comresearchgate.net This suggests that the inclusion of water molecules into the crystal lattice results in a more energetically favorable state under certain conditions.
The stability of hydrates is not solely dependent on enthalpy; entropy also plays a crucial role, particularly in relation to temperature and water activity (relative humidity). The interplay between enthalpy and entropy determines the Gibbs free energy of the system and, consequently, the direction of the phase transformation. While experimental results provide valuable thermodynamic data, computational modeling, such as static 0 K lattice energy calculations, has also been used to complement these findings. nih.govfigshare.comresearchgate.netacs.org However, discrepancies can arise, particularly for systems with significant water-water interactions, highlighting the complexity of accurately predicting the thermodynamic stability of hydrates. nih.govfigshare.comacs.org
The following table summarizes the key thermodynamic parameters related to the stability of morphinane hydrates:
| Parameter | Value Range | Significance |
| Enthalpic Stabilization of Hydrate | 5.7 to 25.6 kJ mol⁻¹ | Indicates the energetic preference for the hydrated form over the most stable anhydrate. acs.orgnih.govfigshare.comresearchgate.net |
Polymorphism and Pseudopolymorphism Investigations
Polymorphism refers to the ability of a solid material to exist in more than one form or crystal structure, while pseudopolymorphism specifically relates to the existence of different crystalline forms due to the presence of solvent molecules (in this case, water) in the crystal lattice, leading to hydrates.
Investigations into the solid-state forms of ethylmorphine and its hydrochloride salt have revealed specific characteristics regarding polymorphism and pseudopolymorphism. While anhydrous polymorphs have been identified for related compounds like morphine and codeine, research indicates that ethylmorphine hydrochloride does not exhibit anhydrous polymorphism. acs.orgnih.govfigshare.comresearchgate.net It exists as a dihydrate, and no stable anhydrous crystalline form has been reported under the conditions studied. acs.orgnih.govfigshare.comresearchgate.net
The crystal structure of this compound has been determined and is characterized by the orthorhombic space group P2₁2₁2₁. acs.orgnih.govfigshare.com This is a common space group for many morphinane derivatives. researchgate.net The presence of water molecules in the crystal lattice of the dihydrate form leads to the formation of higher-dimensional hydrogen bond networks, which contribute to its stability. acs.orgnih.govfigshare.comresearchgate.net
A variety of analytical techniques are employed to characterize these solid forms, including:
Powder X-ray Diffraction (PXRD): To identify the crystalline phase and determine the unit cell parameters. acs.orgajptonline.comtheijes.com
Single Crystal X-ray Diffraction: To determine the precise three-dimensional arrangement of atoms in the crystal. acs.orgajptonline.comtheijes.com
Differential Scanning Calorimetry (DSC): To measure thermal transitions such as dehydration and melting. acs.orgajptonline.comtheijes.com
Thermogravimetric Analysis (TGA): To quantify the amount of water in the hydrate. ajptonline.comtheijes.comnih.gov
Infrared (IR) Spectroscopy: To probe the hydrogen bonding environment within the crystal structure. acs.orgajptonline.comnih.gov
Raman Spectroscopy: To differentiate between polymorphic and pseudopolymorphic forms. ajptonline.com
Solid-State NMR Spectroscopy: To investigate the local molecular environment and conformation. ajptonline.com
The following table outlines the known solid forms of ethylmorphine hydrochloride:
| Compound | Form | Space Group | Key Structural Feature |
| Ethylmorphine Hydrochloride | Dihydrate | P2₁2₁2₁ | Higher-dimensional hydrogen bond networks involving water molecules. acs.orgnih.govfigshare.com |
| Ethylmorphine Hydrochloride | Anhydrous | Not observed | No stable anhydrous polymorphs have been identified. acs.orgnih.govfigshare.comresearchgate.net |
The stability and interconversion of this compound are highly dependent on environmental factors, particularly humidity and temperature. nih.gov The kinetics and thermodynamics of these phase transitions are crucial for understanding the compound's behavior during manufacturing, storage, and formulation. nih.gov
Gravimetric moisture sorption/desorption analysis is a key technique used to study the interaction of the solid form with water vapor at different relative humidities (RH). acs.org Such studies have shown that the dihydrate of ethylmorphine hydrochloride is stable under ambient moisture conditions (40% to 60% RH). researchgate.net However, at very low RH, dehydration can occur, while at high RH, deliquescence might be a concern.
The kinetics of dehydration and rehydration are also important. The rate at which these transformations occur can be influenced by factors such as particle size and crystal defects. researchgate.net For instance, the formation of a hydrate from an anhydrous form is not solely dependent on the presence of moisture; the water activity in the surrounding environment must be sufficient to drive the transformation. nih.gov
Thermal analysis techniques like DSC and TGA provide information on the temperatures at which dehydration occurs. nih.gov For this compound, DSC would show an endothermic event corresponding to the loss of water molecules. The temperature of this event can provide insights into the thermal stability of the hydrate.
The following table summarizes the response of this compound to environmental stimuli:
| Stimulus | Effect on this compound | Analytical Techniques |
| Humidity | Stable at ambient RH (40-60%). researchgate.net Potential for dehydration at low RH and deliquescence at high RH. | Gravimetric Moisture Sorption/Desorption Analysis acs.org |
| Temperature | Dehydration at elevated temperatures. | Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA) nih.gov |
Crystal Engineering Principles Applied to Morphinanes
Crystal engineering is the rational design and synthesis of crystalline solids with desired properties based on an understanding of intermolecular interactions. In the context of morphinanes like ethylmorphine, crystal engineering principles can be applied to control their solid-state forms.
The rational design of solid forms of active pharmaceutical ingredients (APIs) is a central goal of crystal engineering. For morphinanes, this involves understanding the role of functional groups, counterions, and solvent molecules in directing the crystal packing. nih.gov The presence of polar functional groups and the formation of salts make morphinanes prone to hydrate formation. nih.gov
By systematically studying the crystal structures of a series of morphinanes, including their free bases and hydrochloride salts, researchers can identify patterns in hydrogen bonding and molecular aggregation. nih.gov This knowledge can then be used to predict and potentially design new solid forms with specific properties, such as improved stability or solubility. nih.gov For example, understanding the hydrogen bonding networks in this compound can inform strategies to either stabilize this form or to search for other, potentially more desirable, solid forms. nih.gov
Controlling the crystallization process is essential for obtaining a specific solid form, such as the dihydrate of ethylmorphine hydrochloride, in a reproducible manner. acs.orgnih.gov Several factors can influence the outcome of a crystallization experiment, including:
Solvent: The choice of solvent can affect the solubility and nucleation kinetics of different solid forms. nih.gov
Temperature: Temperature can influence both the solubility and the relative stability of different forms. nih.gov
Cooling Rate: The rate of cooling can determine whether a thermodynamically stable or a metastable form crystallizes. nih.gov
Supersaturation: The level of supersaturation is a key driving force for nucleation and crystal growth. nih.gov
Additives: The presence of impurities or specifically added molecules can inhibit or promote the growth of certain crystal faces or forms. nih.gov
For this compound, specific crystallization methods can be employed to ensure its formation. These can include slow cooling of a saturated aqueous solution or liquid-assisted grinding with water. acs.orgnih.gov By carefully controlling these parameters, it is possible to produce the desired hydrate form with consistent quality.
Computational and Theoretical Studies
Molecular Dynamics Simulations for Solid-State Phenomena
Molecular Dynamics (MD) simulations model the time-dependent behavior of molecular systems, providing a dynamic picture of processes such as dehydration and water movement within a crystal.
Computational dehydration modeling has been a key tool in understanding the structural transformations of ethylmorphine hydrochloride dihydrate. nih.govacs.orgnih.gov This in silico approach allows researchers to track the step-by-step removal of water molecules from the crystal lattice and observe the resulting structural rearrangements. By simulating this process, it is possible to propose models for the resulting anhydrous forms, which may exist only within a very narrow humidity range and be difficult to characterize experimentally. nih.govnih.govacs.org
For related morphinane compounds, MD simulations have shown that dehydration is a complex process that can involve transient, highly disordered states before the system settles into a new crystalline or amorphous form. acs.org The rate of water removal in the simulation can influence the final structure, with slower, more controlled dehydration more likely to result in a crystalline anhydrate. nih.gov These simulations indicate that the macroscopic water loss observed experimentally is an average of many different microscopic dehydration events occurring at various rates across different crystal faces. acs.org
The dehydration of a crystalline hydrate (B1144303) is fundamentally governed by the diffusion of water molecules out of the crystal and the nucleation of the new, less hydrated phase. acs.org MD simulations can model these intricate phenomena. For instance, in studies of similar pharmaceutical hydrates, water molecules have been observed to diffuse along specific channels within the crystal structure. acs.org The dehydration process is not always uniform; it can initiate at specific points (nucleation) and then spread throughout the crystal. acs.orgmdpi.com
A significant application of computational modeling for this compound has been the prediction of related crystal structures. nih.gov Specifically, a structural model for a potential anhydrous form of ethylmorphine (D-Icalc) was derived from computational dehydration modeling of the dihydrate salt. nih.govnih.govacs.orgresearchgate.net This predictive power is invaluable when new solid-state forms are suspected but cannot be isolated as single crystals for diffraction studies. The computationally generated structures are validated by comparing their predicted powder X-ray diffraction (PXRD) patterns with experimental data. nih.govacs.orgnih.gov This combined experimental and computational approach provides a robust method for identifying and structurally characterizing new phases. nih.govresearchgate.net
All 12 structurally characterized morphinane forms, including this compound (DCl-2H), crystallize in the orthorhombic space group P212121. nih.govacs.orgnih.gov
| Compound Form | Space Group | Method of Structure Determination |
| Ethylmorphine Monohydrate (D-1H) | P212121 | Single Crystal X-ray Diffraction |
| Ethylmorphine HCl Dihydrate (DCl-2H) | P212121 | Single Crystal X-ray Diffraction |
| Anhydrous Ethylmorphine (D-Icalc) | P212121 | Computational Dehydration Modeling |
Quantum Chemical Calculations and Electronic Structure Theory
Quantum chemical calculations, particularly those based on electronic structure theory, offer a precise way to investigate the energetic and spectroscopic properties of crystalline solids.
Density Functional Theory (DFT) is a quantum mechanical method used to calculate the electronic structure of molecules and solids, from which various properties, including vibrational frequencies, can be derived. nih.govmdpi.com By computing the theoretical vibrational spectra (such as Infrared and Raman), researchers can interpret and assign the peaks observed in experimental spectra. researchgate.net This is particularly useful for understanding how the local environment, such as the formation of hydrogen bonds involving water molecules in a hydrate, affects the vibrational modes of the molecule.
For morphinanes, computational modeling has been used to complement experimental infrared spectroscopy, ensuring that the proposed crystal structures are consistent with the observed spectral features. nih.govacs.orgnih.gov Although specific DFT vibrational studies focused solely on this compound are not detailed in the provided sources, the application of DFT to the closely related morphine molecule has proven beneficial for spectral analysis. researchgate.net The theoretical calculations help to assign specific molecular vibrations to the experimental bands, confirming structural details. nih.govresearchgate.net
Lattice energy is the energy released when gaseous ions come together to form one mole of a crystalline solid. knockhardy.org.ukumb.edu It is a critical theoretical measure of the stability of a crystal lattice. For hydrates, comparing the lattice energy of the hydrated form to its anhydrous counterpart provides insight into the thermodynamic driving forces behind hydration and dehydration. acs.org
Static 0 K lattice energy calculations have been performed for a series of morphinane compounds, including this compound. nih.govacs.org These calculations were compared with experimental thermodynamic data obtained from techniques like differential scanning calorimetry and isothermal calorimetry. nih.govacs.org The experimental results showed an enthalpic stabilization of the hydrates ranging from 5.7 to 25.6 kJ mol-1 relative to the most stable anhydrous form. nih.govnih.govacs.org The lattice energy calculations were in qualitative agreement with these findings, supporting the observed stability of the hydrates. nih.govacs.org However, discrepancies, particularly for systems with extensive water-water interactions, indicate a need for further refinement in the quantitative prediction of hydrate thermodynamics. nih.govnih.govresearchgate.net
| Property | Method | Finding |
| Enthalpy of Hydrate Formation | Experimental (Calorimetry) | Hydrates are enthalpically stabilized by 5.7 to 25.6 kJ mol-1 compared to the most stable anhydrate. nih.govacs.org |
| Hydrate Stability | Theoretical (Lattice Energy Calculations) | Results are in qualitative agreement with experimental data, confirming hydrate stability. nih.govacs.org |
| Quantitative Prediction | Theoretical (Lattice Energy Calculations) | Further improvements are needed for systems with significant water-water interactions. nih.govnih.gov |
Intermolecular Potential Energy Surface Analysis
Analysis of the intermolecular potential energy surface for morphinane hydrates, including this compound, highlights the significant role of water molecules in the stability of the crystal lattice. In the case of the hydrochloride salt hydrates of morphinanes, interactions involving water are crucial for their stability. researchgate.net For this compound (referred to as DCl-2H in some studies), these water-related interactions account for approximately 22% of the lattice energy, even in the presence of strong ionic intermolecular interactions. researchgate.net
Computational studies have quantified the energetic contributions of water molecules in different positions within the crystal structure. Water molecules that bridge between the O2 and O3 atomic positions of the cation contribute significantly to the lattice energy, with values ranging from -114 to -127 kJ mol⁻¹. researchgate.net Other water molecules contribute between -86 to -94 kJ mol⁻¹ to the lattice energy. researchgate.net The inclusion of water molecules leads to a more stable hydrate conformation. For the ethylmorphine hydrochloride salt, the hydrate conformation is 19.0 kJ mol⁻¹ more stable than the anhydrate conformation. researchgate.net This increased stability is attributed to the formation of a three-dimensional hydrogen-bond network in the hydrate, an increase from the one-dimensional network found in the anhydrous form. researchgate.net
In Silico Prediction of Solid-State Behavior
Computational modeling has been instrumental in predicting and understanding the solid-state behavior of this compound, particularly its hydration propensity and molecular aggregation.
Prediction of Hydration Propensity
The tendency of ethylmorphine hydrochloride to form a dihydrate is strongly supported by computational models. nih.gov Studies indicate that for ethylmorphine and its hydrochloride salt, anhydrous polymorphs are not readily formed, with the hydrochloride salt having no reported anhydrate form. nih.govresearchgate.netfigshare.com This suggests a high propensity for hydration.
Computational dehydration modeling has been employed to create potential crystal structures of related morphinane hydrochlorides, which align well with experimental powder X-ray diffraction patterns and infrared spectroscopy data. nih.govresearchgate.netfigshare.com The stability of the dihydrate is further explained by the fact that water molecules can fill structural voids and create multidirectional hydrogen-bonding that links molecules into a stable crystal structure, especially when there is an imbalance in the number of hydrogen bond donor and acceptor groups. researchgate.net
Modeling of Molecular Aggregation
The aggregation of this compound in the solid state is heavily influenced by the presence of water molecules and the chloride counterion. nih.gov These components facilitate the formation of higher-dimensional hydrogen bond networks. nih.govresearchgate.netfigshare.com All structurally characterized morphinane forms, including this compound, crystallize in the orthorhombic space group P2₁2₁2₁. nih.gov
Advanced Spectroscopic Characterization of Solid Forms
Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for analyzing the solid-state structure of ethylmorphine hydrochloride dihydrate. americanpharmaceuticalreview.com These methods are sensitive to the vibrational modes of chemical bonds and provide a molecular fingerprint that is unique to the compound's specific crystalline form. americanpharmaceuticalreview.comresearchgate.net
The IR and Raman spectra of this compound are rich with information about its molecular framework. Specific bands in the spectra can be assigned to the stretching and bending vibrations of particular functional groups, allowing for detailed structural confirmation. derpharmachemica.comresearchgate.net Due to the structural similarities between morphinane compounds, assignments can often be informed by studies on related molecules like morphine and codeine. derpharmachemica.comresearchgate.netacs.org
Key vibrational modes for morphinanes include O-H and C-H stretching, as well as vibrations associated with the aromatic ring and the ether linkage. researchgate.netresearchgate.net For instance, typical IR spectra show a characteristic O-H stretching vibration peak around 3452 cm⁻¹. researchgate.net The C-H stretching vibrations are generally observed in the region of 2912-2939 cm⁻¹. researchgate.netconicet.gov.ar The aromatic C=C stretching vibrations and the C7=C8 double bond vibration give rise to bands in the 1614-1647 cm⁻¹ range. conicet.gov.ar Raman spectroscopy is particularly effective for observing C-H stretching vibrations and ring modes. americanpharmaceuticalreview.com
Table 1: Characteristic Vibrational Frequencies for Ethylmorphine and Related Morphinanes
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Spectroscopic Technique | Reference |
|---|---|---|---|
| O-H Stretching | 3187 - 3485 | IR | researchgate.netconicet.gov.ar |
| C-H Stretching | 2912 - 2939 | IR | researchgate.netconicet.gov.ar |
| H₃C-N⁺-H Stretching | ~2719 | IR | conicet.gov.ar |
| Aromatic C=C and C₇=C₈ Stretching | 1614 - 1647 | IR | conicet.gov.ar |
| Ring Modes | 1250 - 1550 | Raman | americanpharmaceuticalreview.com |
| a-ring C=CH out-of-plane bending | 625 - 630 | Raman (SERS) | nih.gov |
Note: Data is compiled from studies on ethylmorphine and structurally similar compounds like morphine hydrochloride. SERS refers to Surface-Enhanced Raman Spectroscopy.
The presence of two water molecules in the crystal lattice of this compound leads to the formation of an extensive hydrogen bond network. researchgate.netacs.org Vibrational spectroscopy is highly sensitive to the effects of hydrogen bonding. The formation of hydrogen bonds typically causes a red-shift (a shift to lower frequency) and broadening of the stretching bands of the donor group (e.g., O-H). researchgate.netnih.gov
IR and Raman spectroscopy are well-established methods for both the qualitative identification and quantitative analysis of different solid forms, such as polymorphs or hydrates. researchgate.netresearchgate.net Each crystalline form of a substance possesses a unique crystal lattice and/or molecular conformation, which results in a distinct vibrational spectrum. americanpharmaceuticalreview.com These spectral differences serve as fingerprints for qualitative identification. researchgate.net
For quantitative analysis, the intensity of characteristic, non-overlapping peaks in the spectrum is proportional to the concentration of the corresponding solid form in a mixture. researchgate.net By constructing calibration curves using mixtures of known composition, it is possible to determine the amount of a specific form, such as the dihydrate, in a sample. researchgate.net This is crucial for monitoring potential solid-state transformations during manufacturing or storage. researchgate.net
Solid-State Nuclear Magnetic Resonance (ssNMR) Spectroscopy
Solid-state NMR (ssNMR) spectroscopy is a powerful, non-destructive technique that provides atomic-level information about the structure, conformation, and dynamics of molecules in the solid state. researchgate.netfsu.edu It is particularly valuable for characterizing crystalline and amorphous materials, including different solid forms of pharmaceuticals. nih.gov
One-dimensional (1D) and two-dimensional (2D) ssNMR experiments are employed for the comprehensive structural elucidation of compounds like this compound. researchgate.netnih.gov Unlike solution-state NMR, ssNMR spectra are influenced by anisotropic interactions, which are averaged out in solution. Techniques like Magic Angle Spinning (MAS) are used to improve spectral resolution. nih.gov
1D ssNMR spectra, such as ¹³C Cross-Polarization Magic Angle Spinning (CPMAS), provide a distinct signal for each chemically non-equivalent nucleus, serving as a fingerprint for a specific solid form. nih.govnih.gov 2D ssNMR experiments, such as Heteronuclear Correlation (HETCOR) spectroscopy, reveal correlations between different nuclei (e.g., ¹H and ¹³C), providing information about which atoms are bonded or in close spatial proximity. conicet.gov.arresearchgate.net This information is instrumental in assigning signals and confirming the molecular structure in the solid state. nih.gov
The ¹³C CPMAS experiment is a cornerstone of ssNMR for pharmaceutical analysis. It provides high-resolution spectra that can distinguish between different crystalline forms of a drug. nih.gov The chemical shift of each carbon is highly sensitive to its local electronic environment, which is influenced by factors such as molecular conformation, crystal packing, and hydrogen bonding. nih.gov Therefore, different solid forms of ethylmorphine hydrochloride would yield distinct ¹³C CPMAS spectra.
The ¹H-¹³C HETCOR experiment provides connectivity information between protons and carbons. conicet.gov.ar By correlating the signals of directly bonded ¹H and ¹³C nuclei, this technique allows for unambiguous assignment of the carbon resonances. nih.gov It also provides insight into proton environments and can highlight differences in hydrogen bonding patterns between anhydrous and hydrated forms. conicet.gov.arnih.gov For example, studies on the related morphine hydrochloride hydrates have utilized ¹H-¹³C HETCOR in conjunction with FTIR to confirm the protonation state of the nitrogen atom and characterize the nature of the hydrogen bonds. conicet.gov.arresearchgate.net
Table 2: Key ssNMR Techniques for Characterizing this compound
| Technique | Information Provided | Application | Reference |
|---|---|---|---|
| ¹³C CPMAS | Fingerprint of the solid form; number of non-equivalent carbons; information on molecular conformation and packing. | Identification and differentiation of solid forms. | nih.govnih.gov |
Thermal Analysis Techniques
Thermal analysis techniques are essential for characterizing the phase transitions, stability, and stoichiometry of pharmaceutical solids like this compound.
Differential Scanning Calorimetry (DSC) is a primary tool for investigating the thermal events a material undergoes upon heating. mdpi.comnih.gov For a hydrated compound, a typical DSC thermogram reveals distinct endothermic peaks corresponding to dehydration (the loss of water molecules) and subsequent melting of the anhydrous form. hitachi-hightech.com
In the study of morphinanes, DSC has been employed to identify and characterize these phase transformations. acs.orgresearchgate.net The dehydration event for this compound would be observed as an initial endotherm, representing the energy required to break the bonds holding the water molecules within the crystal lattice. At a higher temperature, a second sharp endotherm would signify the melting point of the resulting anhydrate. hitachi-hightech.com The temperatures and enthalpy values associated with these transitions are critical parameters for defining the material's physical properties and stability. azom.com
Table 2: Typical Thermal Events for this compound by DSC
| Thermal Event | Onset Temperature (°C) | Enthalpy (ΔH) | Description |
|---|---|---|---|
| Dehydration | ~80 - 120 | Endothermic | Loss of two water molecules to form the anhydrous compound. |
| Melting | >150 | Endothermic | Phase transition of the anhydrous form from solid to liquid. |
Note: Specific values can vary based on experimental conditions such as heating rate.
Isothermal calorimetry is a highly sensitive technique used to measure the heat changes associated with phase transformations at a constant temperature. This method is particularly valuable for quantifying the enthalpic stabilization of a hydrate (B1144303) relative to its anhydrous form. nih.gov
Studies on morphinane hydrates have utilized isothermal calorimetry to determine the enthalpy of dehydration (ΔdehyH) and hydration (ΔhyH). researchgate.net These measurements provide direct evidence of the energetic preference for the hydrated state. The research indicates an enthalpic stabilization for the various morphinane hydrates in the range of 5.7 to 25.6 kJ mol⁻¹, confirming that the hydrate form is thermodynamically favored. nih.govresearchgate.netacs.orgfigshare.com This stabilization is a direct consequence of the more favorable hydrogen-bonding network established by the inclusion of water molecules. acs.org
Table 3: Enthalpic Stabilization Data from Calorimetry
| Compound Family | Method | Enthalpic Stabilization of Hydrate (kJ mol⁻¹) | Significance |
|---|
| Morphinanes (incl. Ethylmorphine HCl) | Isothermal & Differential Scanning Calorimetry | 5.7 to 25.6 nih.govresearchgate.net | Quantifies the thermodynamic stability of the hydrate form over the anhydrate. |
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. 4tu.nl It is a definitive method for determining the stoichiometry of hydrates by quantifying the water content. mdpi.comresearchgate.net
For this compound, a TGA experiment involves heating the sample at a constant rate. nih.gov The resulting thermogram shows a distinct step-wise weight loss in the temperature range corresponding to dehydration. The magnitude of this weight loss can be directly correlated to the number of water molecules present in the original crystal structure. For a dihydrate, the theoretical weight loss corresponding to two molecules of water is approximately 8.9%. TGA confirms the presence and quantity of bound water, thereby verifying the stoichiometric classification of the compound as a dihydrate. nih.govresearchgate.net
Table 4: TGA Data for this compound
| Parameter | Value | Description |
|---|---|---|
| Molecular Formula | C₁₉H₂₄ClNO₃·2H₂O | Chemical formula of the dihydrate. |
| Molecular Weight | 401.9 g/mol | Total molecular weight including two water molecules. |
| Theoretical Water Content | ~8.96% | Calculated percentage mass of two water molecules. |
| Experimental Weight Loss | Consistent with theoretical value | The TGA curve shows a mass loss corresponding to the removal of water in a specific temperature range. nih.gov |
Table 5: List of Chemical Compounds
| Compound Name |
|---|
| Ethylmorphine |
| Ethylmorphine hydrochloride |
| This compound |
| Morphine |
| Codeine |
Pharmacological Mechanisms and Receptor Interactions Molecular and Cellular Level
Molecular Mechanism of Action as an Opioid Receptor Agonist
The principal therapeutic actions of ethylmorphine are mediated by its agonism at opioid receptors, particularly the mu (μ)-opioid receptor, which is a member of the G-protein coupled receptor (GPCR) family. patsnap.compainphysicianjournal.com
Ethylmorphine's interaction with the μ-opioid receptor is characterized by its specific binding affinity, which dictates the concentration of the drug required to occupy these receptors and elicit a pharmacological response. The binding affinity of morphinane derivatives is significantly influenced by the chemical group at position 3 of the molecule. nih.gov
Research comparing ethylmorphine to its structural analogs, morphine and codeine, has demonstrated that the size of the alkyl group at this position plays a critical role. An increase in the length of the alkyl chain at position 3 is correlated with a decrease in binding affinity for the μ-receptor. nih.gov This is quantified by the inhibition constant (Ki), where a higher Ki value signifies weaker binding affinity. Consequently, the binding affinity follows the order: morphine > codeine > ethylmorphine. nih.gov
A study utilizing rat brain homogenates determined the following Ki values, illustrating this structure-activity relationship: nih.gov
Comparative Mu-Opioid Receptor Binding Affinities
| Compound | Ki (nM) | Relative Affinity |
|---|---|---|
| Morphine | 1.2 | High |
| Codeine | - | Intermediate |
| Ethylmorphine | - | Lower |
Note: A specific numerical Ki value for Codeine and Ethylmorphine was not provided in the cited source, but their affinity was ranked as lower than Morphine. nih.gov
The μ-opioid receptor is a classic example of a G-protein coupled receptor that couples to inhibitory G-proteins (Gi/o). nih.govfrontiersin.org The binding of an agonist like ethylmorphine induces a conformational change in the receptor, which in turn activates the associated G-protein. nih.gov This activation process involves the exchange of guanosine (B1672433) diphosphate (B83284) (GDP) for guanosine triphosphate (GTP) on the α-subunit of the G-protein. nih.govfrontiersin.org
Upon activation, the G-protein dissociates into its constituent Gα-GTP and Gβγ subunits, both of which are active in signal transduction. nih.gov These subunits propagate the signal through several downstream pathways:
Inhibition of Adenylyl Cyclase : The Gαi-GTP subunit directly inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of the second messenger cyclic adenosine (B11128) monophosphate (cAMP). painphysicianjournal.com
Modulation of Ion Channels : The Gβγ subunit complex directly interacts with ion channels. It inhibits presynaptic N-type voltage-gated calcium channels, which reduces the influx of calcium and subsequently decreases the release of neurotransmitters such as glutamate (B1630785) and substance P. patsnap.compainphysicianjournal.com Simultaneously, it activates G-protein-coupled inwardly-rectifying potassium (GIRK) channels on the postsynaptic membrane, leading to potassium efflux, hyperpolarization, and a reduction in neuronal excitability. patsnap.comnih.gov
This cascade of molecular events culminates in the inhibition of neuronal signaling, which is the foundation of ethylmorphine's pharmacological effects. patsnap.com The signaling is terminated when the Gα subunit hydrolyzes GTP back to GDP, a process accelerated by Regulator of G-protein Signaling (RGS) proteins, allowing the Gα and Gβγ subunits to reassociate into an inactive G-protein complex. frontiersin.org
Comparative Pharmacological Investigations with Morphinane Analogs
Ethylmorphine belongs to the 4,5-epoxymorphinan class of opioids, which also includes morphine and codeine. nih.gov Comparative studies of these analogs are crucial for understanding the structural determinants of their pharmacological profiles.
The primary similarity among ethylmorphine, codeine, and morphine is their action as agonists at the μ-opioid receptor. patsnap.compainphysicianjournal.com However, they exhibit distinct differences in their receptor binding affinities, which directly impacts their potency. The key structural variation among these three compounds is the substituent at the phenolic 3-hydroxyl group. Morphine has a free hydroxyl group, whereas codeine has a methyl ether and ethylmorphine has an ethyl ether.
As established, increasing the steric bulk of this substituent with a larger alkyl group progressively decreases the binding affinity for the μ-opioid receptor. nih.govunimelb.edu.au This structure-activity relationship explains the observed differences in potency among these closely related morphinane analogs.
While specific computational modeling studies focused exclusively on ethylmorphine are limited, extensive research on morphine and other morphinan (B1239233) analogs has provided a detailed model of their interaction with the μ-opioid receptor binding pocket. elifesciences.orgacs.org
Key interactions for the morphinan scaffold include:
Ionic Interaction : A highly conserved salt bridge is formed between the protonated tertiary amine (the nitrogen atom) of the ligand and the carboxylate side chain of a specific aspartate residue in the third transmembrane (TM3) helix of the receptor, identified as Asp147 (D3.32). elifesciences.orgmdpi.com This interaction is considered a critical anchor point for binding and receptor activation.
Hydrogen Bonding and Hydrophobic Interactions : The core structure of the morphinan ligand engages with a network of residues within the binding pocket. The phenolic ring, in particular, interacts with aromatic residues such as Tyrosine 148 (Y3.33) and Tyrosine 326 (Y7.43) through hydrogen bonds and hydrophobic contacts. elifesciences.org
Conformational Change : The binding of a morphinan agonist stabilizes an active conformation of the receptor. This involves subtle but significant shifts in the transmembrane helices, particularly TM3, TM5, TM6, and TM7. acs.org These conformational changes are transmitted to the intracellular loops of the receptor, enabling it to productively engage with and activate the Gi/o G-protein, thus initiating the downstream signaling cascade. acs.org
Metabolic Pathways and Biotransformation Studies in Vitro and Preclinical
Cytochrome P450 Enzyme System Interactions
The metabolism of ethylmorphine is predominantly a two-pathway process involving O-deethylation and N-demethylation, both mediated by the CYP450 superfamily of enzymes located mainly in the liver. nih.gov These phase I reactions are critical in determining the metabolic profile and subsequent effects of the compound. aegislabs.com
Role of CYP2D6 in O-Dealkylation to Morphine
The conversion of ethylmorphine to its active metabolite, morphine, occurs through a process known as O-deethylation. oup.com This metabolic step is almost exclusively catalyzed by the cytochrome P450 2D6 (CYP2D6) isoenzyme. nih.govdrugbank.com The activity of CYP2D6 is subject to significant genetic polymorphism, leading to wide interindividual variations in the rate of morphine formation. oup.comclinpgx.orgresearchgate.net
Individuals can be categorized into different phenotypes based on their CYP2D6 activity, such as poor metabolizers (PMs), intermediate metabolizers (IMs), extensive metabolizers (EMs), and ultrarapid metabolizers (UMs). medrxiv.orgresearchgate.net Poor metabolizers have a reduced or absent ability to convert ethylmorphine to morphine, which can significantly alter the compound's effects. clinpgx.orgresearchgate.netnih.gov Studies using human liver microsomes have demonstrated a high correlation (r = 0.972) between the rate of ethylmorphine O-deethylation and the immunoquantified amount of CYP2D6 protein. nih.gov Furthermore, quinidine, a selective inhibitor of CYP2D6, has been shown to block this metabolic pathway in microsomes from extensive metabolizers but not in those from poor metabolizers. nih.gov This enzymatic reaction is analogous to the O-demethylation of codeine to morphine, which is also dependent on CYP2D6. oup.commedrxiv.org
Involvement of Other Cytochrome P450 Isoforms (e.g., CYP3A4, CYP2C19, CYP1A2, CYP2C8/9/10)
While CYP2D6 is paramount for O-deethylation, other CYP isoforms are involved in the alternative metabolic pathway of N-demethylation. nih.gov The primary enzyme responsible for the N-demethylation of ethylmorphine to norethylmorphine (B1237711) is CYP3A4. nih.gov Research using human liver microsomes has shown a strong correlation (r = 0.969) between the rate of N-demethylation and the concentration of CYP3A4 protein. nih.gov Unlike the O-deethylation pathway, N-demethylation rates show less variation among individuals. nih.gov
The involvement of other CYP isoforms such as CYP2C19, CYP1A2, and CYP2C8/9/10 in ethylmorphine metabolism is less pronounced but cannot be entirely discounted. pmda.go.jpnih.gov These enzymes are known to contribute to the metabolism of a wide range of drugs, and their activity can be influenced by genetic polymorphisms and drug-drug interactions. researchgate.netnih.govclinpgx.orgfrontiersin.org For instance, CYP1A2 and CYP2C19 have been implicated in the metabolism of other opioids and related compounds. pmda.go.jpnih.gov While direct, extensive evidence for their role in ethylmorphine metabolism is limited, the complexity of hepatic drug processing suggests potential minor or secondary contributions from these isoforms. pmda.go.jpfda.gov
| Enzyme | Primary Metabolic Pathway | Resulting Metabolite | Research Finding |
| CYP2D6 | O-Deethylation | Morphine | Catalyzes the conversion of ethylmorphine to morphine; activity is highly polymorphic. nih.govoup.comdrugbank.com |
| CYP3A4 | N-Demethylation | Nor-ethylmorphine | Primarily responsible for the formation of nor-ethylmorphine. nih.govaegislabs.com |
| CYP2C19 | Minor Contributor | Various | Potential minor role in oxidative transformations, though less significant than CYP2D6/3A4. pmda.go.jpnih.gov |
| CYP1A2 | Minor Contributor | Various | Possible minor involvement in ethylmorphine metabolism. pmda.go.jpnih.gov |
| CYP2C8/9/10 | Minor Contributor | Various | Potential for minor metabolic contributions. pmda.go.jpfda.gov |
Identification and Characterization of Metabolites
The biotransformation of ethylmorphine leads to the formation of several key metabolites through phase I (oxidation) and phase II (conjugation) reactions. aegislabs.comnih.gov
Nor-ethylmorphine as a Major Metabolite
Nor-ethylmorphine is produced via the N-demethylation of the parent compound, a reaction primarily mediated by the CYP3A4 enzyme. nih.govbvsalud.org It is considered a major metabolite of ethylmorphine. nih.gov Studies have confirmed its detection in urine samples following ethylmorphine administration. nih.govdrugbank.com The formation of nor-metabolites is a common pathway for many opioids. aegislabs.com
Glucuronide Conjugation Pathways (e.g., Morphine-6-glucuronide (B1233000), Morphine-3-glucuronide)
Following the initial CYP450-mediated metabolism, ethylmorphine and its primary metabolites undergo phase II conjugation reactions, principally glucuronidation. nih.govwikipedia.org Ethylmorphine itself can be conjugated to form ethylmorphine-6-glucuronide, which has been identified as the major metabolite found in urine. nih.govdrugbank.com
The morphine formed via CYP2D6-mediated O-deethylation is further metabolized into two significant glucuronide conjugates: morphine-6-glucuronide (M6G) and morphine-3-glucuronide (B1234276) (M3G). frontiersin.orgnih.govclinpgx.org This conjugation is catalyzed by UDP-glucuronosyltransferase (UGT) enzymes, particularly UGT2B7. clinpgx.org M6G is a pharmacologically active metabolite, possessing potent analgesic properties, sometimes even greater than morphine itself. nih.govviamedica.pl In contrast, M3G has little to no opioid agonist activity and may even produce excitatory effects. frontiersin.orgviamedica.plwikipedia.org The urinary recovery of M6G and M3G can vary significantly among individuals. nih.govdrugbank.com
N-Demethylation and Oxidative Transformations
N-demethylation represents a crucial oxidative transformation in the metabolism of ethylmorphine. chim.it This pathway, catalyzed by CYP3A4, leads to the formation of nor-ethylmorphine. nih.govgoogle.com This process involves the removal of a methyl group from the nitrogen atom of the ethylmorphine molecule. chim.itnih.gov Oxidative transformations, in a broader sense, encompass both the N-demethylation and the O-deethylation reactions, which are the initial and rate-limiting steps in the biotransformation of ethylmorphine. nih.govnih.gov These oxidative processes are fundamental to the subsequent conjugation and elimination of the compound. aegislabs.comnih.gov
| Metabolite | Formation Pathway | Precursor | Key Enzymes | Significance |
| Morphine | O-Deethylation | Ethylmorphine | CYP2D6 | Active analgesic metabolite. nih.govdrugbank.com |
| Nor-ethylmorphine | N-Demethylation | Ethylmorphine | CYP3A4 | A major metabolite. nih.govnih.gov |
| Ethylmorphine-6-glucuronide | Glucuronidation | Ethylmorphine | UGTs | The most abundant metabolite in urine. nih.govdrugbank.com |
| Morphine-6-glucuronide (M6G) | Glucuronidation | Morphine | UGT2B7 | Potent active analgesic metabolite. clinpgx.orgnih.govviamedica.pl |
| Morphine-3-glucuronide (M3G) | Glucuronidation | Morphine | UGT2B7 | Inactive metabolite with potential excitatory effects. frontiersin.orgclinpgx.orgwikipedia.org |
Enzymatic Biotransformation Kinetics in Isolated Systems
The enzymatic biotransformation of ethylmorphine is characterized by two main metabolic routes: N-demethylation and O-deethylation. The kinetics of these reactions have been extensively studied in isolated in vitro systems to understand the enzymatic machinery responsible for its metabolism.
In Vitro Metabolism Studies in Liver Microsomes and Hepatocytes
In vitro models, particularly human liver microsomes and isolated hepatocytes, are pivotal in characterizing the metabolic pathways of ethylmorphine. These systems contain a high concentration of drug-metabolizing enzymes and allow for the detailed study of reaction kinetics.
Ethylmorphine undergoes N-demethylation to form norethylmorphine and O-deethylation to produce morphine. nih.gov Studies using human liver microsomes have identified that the O-deethylation pathway is catalyzed by the polymorphic cytochrome P450 2D6 (CYP2D6), while the N-demethylation is mediated by CYP3A4. nih.gov This was confirmed by strong correlations between the rates of O-deethylation and the immunoidentified CYP2D6 content (r = 0.972), and between N-demethylation rates and CYP3A4 content (r = 0.969). nih.gov
Table 1: Kinetic Parameters of Ethylmorphine Metabolism in In Vitro Systems
| In Vitro System | Metabolic Pathway | Enzyme | Km (µM) | Vmax (nmol/mg protein/min) |
|---|---|---|---|---|
| Human Liver Microsomes | O-deethylation | CYP2D6 | - | - |
| Human Liver Microsomes | N-demethylation | CYP3A4 | - | - |
| Rat Liver Microsomes | O-deethylation | - | 52 | 5.0 |
| Rat Liver Microsomes | N-demethylation | - | 250 | 1.8 |
| Isolated Rat Hepatocytes | N-demethylation | - | 50-100 | - |
Inhibition and Induction Studies of Drug-Metabolizing Enzymes
The activities of CYP2D6 and CYP3A4, the primary enzymes metabolizing ethylmorphine, can be modulated by various compounds, leading to either inhibition or induction of its metabolism.
Inhibition Studies:
The O-deethylation of ethylmorphine, catalyzed by CYP2D6, is susceptible to inhibition by known CYP2D6 inhibitors. In human liver microsomes from extensive metabolizers, quinidine, a potent CYP2D6 inhibitor, effectively blocked the O-deethylation of ethylmorphine at a concentration of 1 µM. nih.gov In isolated rat hepatocytes, several other CYP2D1 (the rat ortholog of human CYP2D6) inhibitors, including quinine, propafenone, and sparteine, were shown to competitively inhibit ethylmorphine O-deethylation. Quinine was identified as a particularly potent inhibitor, with a Ki value of 0.2 µM for this pathway.
The N-demethylation pathway, mediated by CYP3A4, is also subject to inhibition. In cultured ruminant hepatocytes, triacetyloleandomycin (TAO), a known CYP3A inhibitor, was found to almost completely inhibit ethylmorphine demethylation. The inhibitory effects of various compounds on the two main metabolic pathways of ethylmorphine are summarized in the table below.
Table 2: Inhibitors of Ethylmorphine Metabolism in In Vitro Systems
| Inhibitor | Target Enzyme | Metabolic Pathway Affected | In Vitro System | Type of Inhibition | Ki (µM) |
|---|---|---|---|---|---|
| Quinidine | CYP2D6 | O-deethylation | Human Liver Microsomes | - | - |
| Quinine | CYP2D1 | O-deethylation | Rat Hepatocytes | Competitive | 0.2 |
| Propafenone | CYP2D1 | O-deethylation | Rat Hepatocytes | Competitive | - |
| Sparteine | CYP2D1 | O-deethylation | Rat Hepatocytes | Competitive | - |
| Triacetyloleandomycin (TAO) | CYP3A | N-demethylation | Ruminant Hepatocytes | - | - |
Induction Studies:
The expression of cytochrome P450 enzymes can be increased by exposure to certain chemicals, a process known as induction. This can lead to an accelerated metabolism of substrate drugs. In primary cultured hepatocytes from ruminants, phenobarbital (B1680315) (PB) and dexamethasone (B1670325) were shown to non-specifically induce the formation of various testosterone (B1683101) hydroxylation products and also ethylmorphine demethylation, suggesting an induction of CYP3A-like enzymes.
Conversely, β-naphthoflavone (BNF), a known inducer of CYP1A enzymes, was found to down-regulate ethylmorphine demethylation in the same study. It is important to note that rifampicin, a well-known inducer of human CYP3A4, did not show a significant effect on CYP2D6 expression. nih.gov This indicates that the two primary pathways of ethylmorphine metabolism can be differentially affected by various inducing agents.
Table 3: Effects of Inducers on Ethylmorphine Metabolism in In Vitro Systems
| Inducer | Enzyme Family Induced | Effect on Ethylmorphine Metabolism | In Vitro System |
|---|---|---|---|
| Phenobarbital | CYP3A (presumed) | Increased N-demethylation | Ruminant Hepatocytes |
| Dexamethasone | CYP3A (presumed) | Increased N-demethylation | Ruminant Hepatocytes |
| β-Naphthoflavone | CYP1A | Down-regulated demethylation | Ruminant Hepatocytes |
| Rifampicin | CYP3A4 | No significant effect on CYP2D6 | Human Enterocytes |
Structure Activity Relationships Sar and Molecular Design
Elucidation of Structural Determinants for Receptor Binding and Agonism
The interaction of ethylmorphine with opioid receptors, primarily the mu (μ)-opioid receptor, is governed by its distinct three-dimensional structure. The morphinan (B1239233) scaffold, a rigid pentacyclic structure, correctly orients the key functional groups for effective binding within the receptor's pocket. researchgate.net This binding pocket is a large, solvent-exposed cavity where the morphinan ligand binds deeply. researchgate.net Key interactions include a salt bridge formed between the positively charged nitrogen of the piperidine (B6355638) ring and a conserved aspartate residue (D3.32) in the receptor, which is a common feature for many opioid ligands. acs.org
Impact of Functional Group Type and Substituents on Activity
The specific substituents on the morphinan skeleton are critical in modulating binding affinity and agonist activity. For ethylmorphine, the most significant modification compared to its parent compound, morphine, is the etherification of the phenolic hydroxyl group at the C3 position with an ethyl group.
C3-Position (Phenolic Hydroxyl): The phenolic hydroxyl group in morphine is historically considered crucial for high-affinity interaction with opioid receptors. nih.gov Its replacement or modification significantly impacts binding. In the case of ethylmorphine, the substitution of the hydroxyl group with an ethoxy group (-OCH₂CH₃) reduces the binding affinity for the μ-opioid receptor. nih.gov Studies comparing a series of related compounds have shown that decreasing the length of the alkyl group at this position enhances binding affinity. This leads to a binding hierarchy where morphine (with a hydroxyl group, -OH) binds more strongly than codeine (with a methoxy (B1213986) group, -OCH₃), which in turn binds more strongly than ethylmorphine. nih.gov
| Compound | Substituent at C3-Position | Relative Binding Affinity |
|---|---|---|
| Morphine | -OH | Highest |
| Codeine | -OCH₃ | Intermediate |
| Ethylmorphine | -OCH₂CH₃ | Lowest |
C6-Position (Alcoholic Hydroxyl): The hydroxyl group at the C6 position has been found to have little effect on the binding affinity to the μ-receptor. nih.gov
N17-Position (Tertiary Amine): The nitrogen atom within the piperidine ring is essential for activity. It is typically protonated at physiological pH, allowing it to form a critical ionic bond with an acidic amino acid residue in the opioid receptor.
Correlation between Molecular Structure and Solid-State Properties
The solid-state properties of an active pharmaceutical ingredient (API) are vital for its stability, solubility, and formulation. Ethylmorphine hydrochloride dihydrate has been studied alongside morphine and codeine to understand how functional groups influence crystal packing and hydrate (B1144303) formation. nih.govnih.gov
The presence of water molecules and the chloride counterion plays a significant role in the molecular aggregation and solid-state properties of this compound. nih.gov A systematic study of morphinanes revealed that all 12 structurally characterized forms, including this compound, crystallize in the orthorhombic space group P2₁2₁2₁. nih.govnih.gov
A key finding is that hydrate formation leads to the creation of higher-dimensional hydrogen bond networks. nih.govnih.gov Water molecules, due to their small size and ability to act as both hydrogen bond donors and acceptors, can fill structural voids and link molecules into stable crystal structures. researchgate.net This is particularly important for stabilizing crystal structures where there is an imbalance between hydrogen bond acceptor and donor groups in the API molecule itself. researchgate.net
Interestingly, while anhydrous polymorphs have been detected for morphine and codeine and their salts, an anhydrous form of ethylmorphine hydrochloride has not been observed, indicating the high stability of the dihydrate form. nih.govnih.gov The ethylmorphine free base, however, can form a monohydrate. nih.govresearchgate.net The enthalpic stabilization of the respective hydrates in the morphinan series ranges from 5.7 to 25.6 kJ mol⁻¹ relative to the most stable anhydrous form. nih.gov
| Compound | Hydration State | Crystal System | Space Group |
|---|---|---|---|
| Morphine Hydrochloride | Trihydrate | Orthorhombic | P2₁2₁2₁ |
| Codeine Hydrochloride | Dihydrate | Orthorhombic | P2₁2₁2₁ |
| Ethylmorphine Hydrochloride | Dihydrate | Orthorhombic | P2₁2₁2₁ |
Computational Approaches to SAR Modeling
Computational modeling has become an indispensable tool in drug design, allowing researchers to understand the mechanisms of compound action and predict the activity of novel molecules. mdpi.com These methods are broadly categorized into ligand-based and structure-based approaches.
Ligand-Based and Structure-Based Drug Design Principles
Structure-Based Drug Design relies on the known three-dimensional structure of the target protein. mdpi.com For opioids, the crystallization of the μ, δ, and κ opioid receptors has provided a foundation for structure-based approaches. u-szeged.hu This method involves docking potential ligands into the receptor's binding site to predict their binding orientation and affinity. mdpi.com Molecular dynamics (MD) simulations can then be used to model the behavior of the ligand-receptor complex over time, providing deeper insights into the stability of interactions and the process of receptor activation. mdpi.comoup.com These simulations help explain the activity profiles of different opioids by analyzing the frequency and nature of contacts between the ligand and specific amino acid residues. mdpi.com
Ligand-Based Drug Design is employed when the 3D structure of the target receptor is unknown or when researchers want to analyze a series of compounds with known activities. mdpi.com These methods use information derived solely from the structures of molecules that are known to interact with the target. mdpi.com A key technique in this category is pharmacophore modeling, which identifies the essential 3D arrangement of functional groups (e.g., hydrogen bond donors/acceptors, aromatic rings, charged groups) required for biological activity.
Quantitative Structure-Activity Relationship (QSAR) Studies
Quantitative Structure-Activity Relationship (QSAR) is a computational method that aims to find a statistical correlation between the chemical structure of a series of compounds and their biological activity. kcl.ac.uk The fundamental principle of QSAR is that variations in the structural or physicochemical properties of compounds within a series are responsible for the differences in their biological activities.
3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are particularly powerful. nih.govmdpi.com These techniques analyze the steric, electrostatic, hydrophobic, and hydrogen-bonding fields surrounding a set of aligned molecules. By correlating these fields with biological activity, a 3D model is generated that visually represents regions where modifications to the molecular structure would likely increase or decrease activity.
For morphinan derivatives, 3D-QSAR studies have been successfully performed to understand their antagonistic behaviors and to guide further modifications. nih.gov For instance, a study on indolomorphinan derivatives as kappa opioid antagonists resulted in robust CoMFA and CoMSIA models with high predictive power. nih.gov Such models can be mapped onto the receptor's structural model to identify key residues responsible for ligand potency and selectivity. nih.gov While specific QSAR studies focusing solely on ethylmorphine are not prevalent, the principles are widely applied to the broader class of morphinans to optimize their receptor interactions and pharmacological profiles. nih.gov
Advanced Analytical Method Development for Research Applications
Chromatographic Methods
Chromatographic techniques are fundamental for separating complex mixtures, making them indispensable for purity assessment and metabolite analysis.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for determining the purity and potency of pharmaceutical reference materials. For compounds such as ethylmorphine and its analogues, a reverse-phase HPLC method coupled with ultraviolet (UV) detection is commonly employed. nih.gov This method allows for the separation of the primary compound from any impurities, degradation products, or related substances.
The process involves injecting a solution of the sample onto a column packed with a nonpolar stationary phase. A polar mobile phase is then pumped through the column, and separation occurs based on the differential partitioning of the analytes between the two phases. The retention time, the time it takes for a compound to travel through the column, is a characteristic identifier. The area under the peak in the resulting chromatogram is proportional to the concentration of the compound, which allows for precise quantification. In the characterization of nor-ethylmorphine hydrochloride, a major metabolite of ethylmorphine, HPLC was a key technique used to assess its purity, which was determined to be 98.29%. nih.gov
Table 1: Illustrative HPLC Method Parameters for Opioid Analysis
| Parameter | Specification | Purpose |
| Column | C18 Reverse-Phase (e.g., 250 mm x 4.6 mm, 5 µm) | Separation based on hydrophobicity. |
| Mobile Phase | Gradient of Acetonitrile and a buffered aqueous solution | Elutes compounds from the column. |
| Flow Rate | 1.0 mL/min | Ensures reproducible retention times. |
| Detection | UV Spectrophotometer (e.g., at 285 nm) | Quantifies the compound based on light absorbance. |
| Injection Volume | 10 µL | Introduces a precise amount of sample into the system. |
Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) for Metabolite Identification
Identifying the metabolic products of a drug is crucial for understanding its pharmacological and toxicological profile. Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) is a powerful and essential tool for this purpose. researchgate.net The technique combines the superior separation capabilities of liquid chromatography with the high mass accuracy and sensitivity of HRMS. ijpras.comnih.gov
In the study of ethylmorphine, LC-HRMS would be used to analyze biological samples (e.g., urine, plasma) following administration. The LC component separates the parent drug from its various metabolites. nih.gov The eluent then enters the HRMS instrument, which measures the mass-to-charge ratio of the ions with very high precision (typically with a mass error of less than 5 ppm). nih.gov This accuracy allows for the determination of the elemental composition of each metabolite, facilitating its structural identification. nih.gov For example, the primary metabolite of ethylmorphine is nor-ethylmorphine, formed by N-demethylation. nih.gov Other potential metabolic pathways that can be investigated using LC-HRMS include O-deethylation to form morphine and subsequent glucuronidation. ufz.de
Table 2: Potential Metabolites of Ethylmorphine for LC-HRMS Screening
| Metabolite | Metabolic Reaction | Expected Change in Molecular Formula |
| Nor-ethylmorphine | N-Demethylation | -CH₂ |
| Morphine | O-Deethylation | -C₂H₄ |
| Ethylmorphine-N-oxide | N-Oxidation | +O |
| Morphine Glucuronide | Glucuronidation (of morphine metabolite) | +C₆H₈O₆ |
Spectroscopic and Spectrometric Methods for Compound Characterization in Research
Spectroscopic and spectrometric methods provide detailed information about a molecule's structure, mass, and the functional groups it contains.
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the definitive structural elucidation of organic molecules. nih.gov It provides a wealth of information about the carbon-hydrogen framework of a compound, allowing for unambiguous confirmation of its identity without causing its destruction. nih.gov Both ¹H NMR and ¹³C NMR are used to characterize ethylmorphine hydrochloride dihydrate.
The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. The ¹³C NMR spectrum provides information about the carbon skeleton. For ethylmorphine, specific signals would confirm the presence of the morphine core, as well as the characteristic signals for the ethyl group (a triplet and a quartet), distinguishing it from other morphine derivatives like codeine or morphine itself. nih.gov Two-dimensional NMR techniques can further establish the connectivity between atoms. nih.gov
Table 3: Predicted ¹H NMR Chemical Shifts for Key Ethylmorphine Protons
| Proton(s) | Approximate Chemical Shift (δ, ppm) | Multiplicity |
| Ethyl -CH₃ | 1.4 - 1.6 | Triplet |
| N-CH₃ | 2.4 - 2.6 | Singlet |
| Ethyl -OCH₂- | 3.9 - 4.1 | Quartet |
| H-5 | 4.8 - 5.0 | Doublet |
| Aromatic H | 6.5 - 6.8 | Multiplet |
High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Fragmentation
As a standalone technique, High-Resolution Mass Spectrometry (HRMS) is critical for determining the precise mass and elemental composition of a compound. researchgate.net HRMS instruments, such as Time-of-Flight (TOF), Orbitrap, or Q-TOF systems, can measure mass to within a few parts per million (ppm), allowing for the confident calculation of a unique molecular formula. researchgate.netnih.gov
In addition to exact mass, HRMS is used to study the fragmentation patterns of a molecule. By inducing fragmentation (tandem mass spectrometry or MS/MS), a unique "molecular fingerprint" is generated. cdc.gov This fragmentation spectrum, which shows the masses of the smaller pieces of the original molecule, is highly reproducible and can be compared against spectral libraries for confident identification. cdc.govcdc.gov This is particularly useful for distinguishing between isomers that have the same exact mass but different structures.
Table 4: HRMS Data for Ethylmorphine
| Parameter | Value | Significance |
| Molecular Formula | C₁₉H₂₃NO₃ | Determined from exact mass. |
| Monoisotopic Mass | 313.1678 u | Theoretical exact mass of the neutral molecule. |
| Protonated Ion [M+H]⁺ | 314.1751 u | The ion typically observed in positive mode ESI-HRMS. |
| Key Fragment Ion | m/z 229.12 | Corresponds to the loss of the ethyl group and part of the piperidine (B6355638) ring. |
Fourier Transform Infrared Spectroscopy (FT-IR) for Functional Group Analysis
Fourier Transform Infrared (FT-IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. rjptonline.org The method works by passing infrared radiation through a sample and measuring which wavelengths are absorbed. rjpn.org The absorption of IR radiation causes molecular vibrations (stretching, bending) at specific frequencies, resulting in a spectrum that acts as a molecular fingerprint. rjpn.org
For this compound, the FT-IR spectrum would show characteristic absorption bands confirming key structural features. For instance, a broad peak around 3452 cm⁻¹ is indicative of the O-H stretching vibration of the hydroxyl group. researchgate.net Other representative peaks include C-H stretching around 2912 cm⁻¹ and aromatic C=C stretching in the 1400-1600 cm⁻¹ region. researchgate.net This analysis is valuable for confirming the identity of a reference material and for detecting the presence of impurities with different functional groups. nih.gov
Table 5: Characteristic FT-IR Absorption Bands for Ethylmorphine
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3453 | O-H Stretch (intermolecularly bonded) | Hydroxyl (-OH) |
| ~3119 | O-H Stretch (weak, broad) | Hydroxyl (-OH) |
| ~2912 | C-H Stretch | Alkyl (C-H) |
| ~1600-1450 | C=C Stretch | Aromatic Ring |
| ~1250 | C-O Stretch | Ether (Ar-O-R) |
Q & A
Basic Research Questions
Q. What experimental methods are recommended for verifying the purity of ethylmorphine hydrochloride dihydrate?
- Methodological Answer : Use a combination of pharmacopoeial tests, including:
- Optical rotation analysis (specific rotation range: -103° to -106° at 20°C in water) to confirm stereochemical integrity .
- Loss on drying (≤5.0 mg/g at 105°C) to assess residual water content and hydrate stability .
- Non-aqueous titration (e.g., with 0.1 M perchloric acid) for quantitative determination of the hydrochloride moiety .
- UV spectroscopy or HPLC to detect organic impurities, referencing pharmacopoeial standards (e.g., EP/BP/USP) .
Q. How can researchers confirm the dihydrate status of ethylmorphine hydrochloride?
- Methodological Answer :
- Thermogravimetric Analysis (TGA) : Measure mass loss at ~100–120°C to quantify bound water (theoretical loss: ~9.3% for 2 H₂O molecules) .
- Karl Fischer Titration : Directly measure water content in the sample .
- Single-crystal X-ray diffraction (SCXRD) : Resolve water molecules in the crystal lattice, using software like SHELXL or WinGX for refinement .
Q. What are the critical parameters for synthesizing this compound?
- Methodological Answer :
- Solvent selection : Use water or methanol due to high solubility (freely soluble in water, very soluble in methanol) .
- Crystallization conditions : Control humidity (≥80% RH) to stabilize the dihydrate form, as anhydrous forms may dominate at lower humidity .
- Light protection : Shield from light during storage to prevent photodegradation, as noted in pharmacopoeial monographs .
Advanced Research Questions
Q. How can conflicting melting point data (e.g., 123°C vs. 170°C with decomposition) be reconciled?
- Methodological Answer :
- Differential Scanning Calorimetry (DSC) : Perform under controlled atmospheres to distinguish between dehydration (endothermic peak at ~123°C) and compound decomposition (exothermic events at ~170°C) .
- Hot-stage microscopy : Visually observe phase transitions (e.g., hydrate → anhydrous → decomposition) to correlate thermal events with physical changes .
- Dynamic Vapor Sorption (DVS) : Assess humidity-dependent stability, as hydrate-anhydrate transitions can alter thermal behavior .
Q. What strategies are effective for resolving crystal structure contradictions in this compound?
- Methodological Answer :
- High-resolution SCXRD : Use synchrotron radiation to improve data quality for low-stability hydrates .
- Hirshfeld surface analysis : Map intermolecular interactions (e.g., O–H···Cl hydrogen bonds) to validate proposed structure models .
- Comparative refinement : Test competing models (e.g., anhydrous vs. dihydrate) in SHELXL, prioritizing low R-factors and realistic displacement parameters .
Q. How do water molecules influence the stability and polymorphism of ethylmorphine hydrochloride?
- Methodological Answer :
- Crystal packing analysis : Use Mercury or PLATON to identify water-mediated hydrogen-bond networks (e.g., H₂O bridging Cl⁻ and hydroxyl groups) .
- Stability assays : Conduct accelerated aging studies under varying humidity (e.g., 40–90% RH) to map phase boundaries and kinetic stability .
- Molecular dynamics simulations : Model water mobility in the lattice to predict hydrate-anhydrate transition pathways .
Q. What advanced techniques are suitable for analyzing batch-to-batch variability in pharmaceutical-grade this compound?
- Methodological Answer :
- Solid-state NMR : Probe local environments of ¹³C/¹⁵N nuclei to detect amorphous content or polymorphic impurities .
- Raman mapping : Screen spatial heterogeneity in solid dosages using multivariate analysis (e.g., PCA) .
- Powder X-ray diffraction (PXRD) : Compare experimental patterns with simulated data from CIF files of reference structures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
